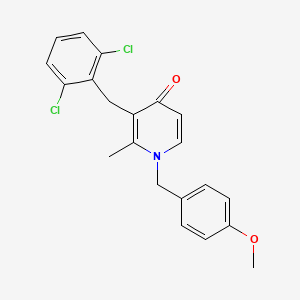

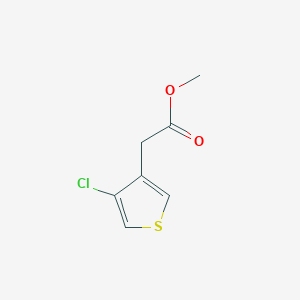

![molecular formula C25H22N2O2 B2541425 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898427-55-9](/img/structure/B2541425.png)

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide" is a structurally complex molecule that likely exhibits pharmacological activity due to its quinoline core structure. Quinoline derivatives have been extensively studied for their potential therapeutic effects, including as serotonin type-3 (5-HT3) receptor antagonists, which are relevant in the management of conditions such as depression and allergies .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the condensation of key intermediates like quinoxalin-2-carboxylic acid with various amines. This process is facilitated by reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt), which aid in the formation of the carboxamide bond . The resulting compounds' structures are then confirmed using spectral data, ensuring the correct molecular assembly.

Molecular Structure Analysis

Quinoline derivatives often exhibit planar structures due to intramolecular hydrogen bonding, as seen in related compounds like 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide . Such planarity can influence the molecule's ability to interact with biological targets, such as the 5-HT3 receptor. The presence of aromatic residues, as in the biphenyl moiety of the compound , may contribute to hydrophobic interactions with receptors, enhancing pharmacological activity .

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives is influenced by the presence of functional groups such as carboxamide, which can participate in hydrogen bonding and other non-covalent interactions. These interactions are crucial for the binding of the molecule to its biological targets, such as the 5-HT3 receptor, and can be a determinant of the compound's pharmacological profile .

Physical and Chemical Properties Analysis

Quinoline derivatives' physical and chemical properties, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents can modulate these properties, affecting the compound's bioavailability and pharmacokinetics. For instance, the presence of a carboxylic acid moiety at specific positions on the quinoline core can optimize potency, and esters are preferred for good oral absorption, as seen in related antiallergy agents .

Applications De Recherche Scientifique

Polymorphic Modifications and Diuretic Properties

The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which shares a similar core structure with the specified compound, exhibits strong diuretic properties, making it a potential remedy for hypertension. It exists in two polymorphic forms, each with distinct molecular organizations and crystal packing, contributing to its pharmacological efficacy (Shishkina et al., 2018).

Tyrosine Kinase Inhibition for Cancer Therapy

N-(4-(6,7-Disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, with a structure related to the specified compound, have been designed as dual inhibitors of c-Met and VEGFR2 tyrosine kinases. These compounds exhibit potent in vitro activity against these enzymes, possess favorable pharmacokinetic profiles, and demonstrate high efficacy in vivo in various human tumor xenograft models in mice, highlighting their potential as cancer therapies (Mannion et al., 2009).

Antitumor Effects and Immunomodulatory Properties

Quinoline-3-carboxamide derivatives, such as Linomide, have demonstrated immunomodulatory and antitumor effects in vivo. Notably, Linomide exhibited reproducible antitumor effects against various prostatic cancers in rats, regardless of their growth rate, morphologic differentiation, metastatic ability, or androgen responsiveness. These effects were observed only in vivo, involving cytotoxic responses of the cancer cells and possibly involving both immune and nonimmune host mechanisms (Ichikawa et al., 1992).

Chemoresistance Overcoming through Angiogenesis and Efflux Pump Inhibition

3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930) and its derivatives have shown potential in overcoming cancer chemoresistance by inhibiting angiogenesis and the activity of P-glycoprotein efflux pumps. These compounds, by modulating the tumor microenvironment and reversing drug resistance mechanisms, enhance the efficacy of conventional chemotherapeutic agents, indicating their potential as multi-drug resistance-reversal agents (Mudududdla et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-23-13-12-21-16-22(15-20-7-4-14-27(23)24(20)21)26-25(29)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-3,5-6,8-11,15-16H,4,7,12-14H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBAXJAOQZACRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2541350.png)

![5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B2541351.png)

![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2541354.png)

![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)

![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)